molecular formula C8H8BF3O3 B573363 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid CAS No. 174671-50-2

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B573363
CAS No.: 174671-50-2
M. Wt: 219.954
InChI Key: CNGXBTLEDCBQAY-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of a suitable phenylboronic acid derivative with reagents that introduce the hydroxymethyl and trifluoromethyl groups. One common method involves the use of trifluoromethylation reagents and hydroxymethylation agents under controlled conditions to achieve the desired substitution on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various catalysts and reagents. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGXBTLEDCBQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695561
Record name [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-82-2, 174671-50-2
Record name Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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